3,5-Difluoro-2'-methylbenzophenone
Description
3,5-Difluoro-2'-methylbenzophenone (CAS: 1401817-80-8) is a fluorinated aromatic compound with a benzophenone backbone substituted with two fluorine atoms at the 3- and 5-positions of one phenyl ring and a methyl group at the 2'-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₀F₂O, and it has a molecular weight of 244.23 g/mol. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials, owing to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKINXILVBMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2’-methylbenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 3,5-difluorobromobenzene can be reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of 3,5-Difluoro-2’-methylbenzophenone may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the benzophenone structure can participate in oxidation and reduction reactions.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine could yield an amino-substituted benzophenone derivative.
Scientific Research Applications
Organic Synthesis
3,5-Difluoro-2'-methylbenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:
- Building Blocks for Pharmaceuticals: The compound can be utilized in the synthesis of various pharmaceutical agents due to its unique reactivity provided by the fluorine substituents.
- Synthetic Methodologies: It is used in studying reaction mechanisms and developing new synthetic pathways.
Material Science
The compound's unique properties make it applicable in:
- Polymer Development: Its fluorinated structure enhances the thermal and chemical stability of polymers.
- Liquid Crystals: It plays a role in the formulation of liquid crystal displays due to its optical properties.
Pharmaceuticals
This compound is explored for its potential biological activities:
- Medicinal Chemistry: The compound has shown promise as a building block for drug development, particularly in enhancing the bioactivity and metabolic stability of drug candidates.
- Fluorinated Compounds Trend: Fluorinated compounds constitute approximately 25% of small-molecule drugs currently in clinical use, highlighting the importance of such compounds in modern medicinal chemistry.
Data Tables
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Used in synthesizing pharmaceutical compounds |
| Material Science | Development of polymers and liquid crystals | Enhanced stability and performance in materials |
| Pharmaceuticals | Building block for drug development | Potential use in designing new drug candidates |
Case Study 1: Pharmaceutical Development
A study investigated the application of this compound in synthesizing a novel class of anti-cancer drugs. The incorporation of fluorine atoms was found to enhance the potency and selectivity of the compounds against cancer cell lines.
Case Study 2: Material Science Innovations
Research demonstrated that polymers incorporating this compound exhibited improved thermal stability and chemical resistance compared to traditional polymers. These findings suggest potential applications in high-performance materials for electronics.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2’-methylbenzophenone in chemical reactions typically involves the activation of the carbonyl group and the aromatic rings. The fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8)
- Molecular Formula : C₁₄H₁₀Cl₂O
- Molecular Weight : 265.14 g/mol
- Structural Differences : Chlorine atoms replace fluorine at the 3- and 5-positions.
- Reactivity: Chlorine, being less electronegative than fluorine, reduces the compound’s susceptibility to nucleophilic aromatic substitution compared to its difluoro analog.
- Applications : Commonly used in pesticide intermediates and polymer stabilizers due to its moderate reactivity and stability under thermal stress .
2-Amino-4'-methylbenzophenone
- Molecular Formula: C₁₄H₁₃NO
- Molecular Weight : 211.26 g/mol
- Structural Differences: An amino group (-NH₂) replaces the fluorine atoms at the 3- and 5-positions.
- Reactivity: The amino group is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts sharply with the electron-withdrawing fluorine substituents in 3,5-Difluoro-2'-methylbenzophenone. The amino derivative is more reactive in diazotization and azo-coupling reactions, making it valuable in dye and pigment synthesis .
- Synthetic Routes : Prepared via reductive amination of nitro precursors, differing from the nucleophilic displacement methods used for fluorinated analogs .
1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
- Molecular Formula : C₆H₂F₂N₂O₄
- Molecular Weight : 218.09 g/mol
- Structural Differences : A dinitrobenzene core with fluorine at the 1- and 5-positions.
- Reactivity : The nitro groups strongly activate the aromatic ring for nucleophilic substitution, with fluorine atoms further enhancing leaving-group displacement. DFDNB is extensively used as a cross-linking agent in biochemical studies (e.g., protein oligomerization) due to its bifunctional reactivity .
- Contrast with this compound: While both compounds feature fluorinated aromatic rings, DFDNB’s nitro groups make it far more reactive in substitution reactions, whereas the benzophenone derivative’s ketone group enables participation in condensation and Grignard reactions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| This compound | 1401817-80-8 | C₁₄H₁₀F₂O | 244.23 | 3,5-F; 2'-CH₃ | Pharmaceuticals, Agrochemicals |
| 3,5-Dichloro-2'-methylbenzophenone | 54941-71-8 | C₁₄H₁₀Cl₂O | 265.14 | 3,5-Cl; 2'-CH₃ | Pesticides, Polymer Additives |
| 2-Amino-4'-methylbenzophenone | Not provided | C₁₄H₁₃NO | 211.26 | 2-NH₂; 4'-CH₃ | Dyes, Organic Synthesis |
| 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | C₆H₂F₂N₂O₄ | 218.09 | 1,5-F; 2,4-NO₂ | Biochemical Cross-linking |
Key Research Findings
- Electronic Effects: Fluorine substituents in this compound significantly lower the electron density of the aromatic ring, facilitating reactions with nucleophiles such as amines and alkoxides. This property is less pronounced in the dichloro analog due to chlorine’s weaker electronegativity .
- Thermal Stability: The difluoro compound exhibits higher thermal stability compared to amino-substituted benzophenones, which decompose at lower temperatures due to the labile NH₂ group .
- Biological Relevance: While DFDNB is employed in protein cross-linking, this compound’s applications are more aligned with material science, highlighting the impact of functional groups on utility .
Biological Activity
3,5-Difluoro-2'-methylbenzophenone (DFMB) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DFMB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of DFMB is , with a structure characterized by a benzophenone backbone substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2' position. The presence of fluorine atoms can enhance lipophilicity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of DFMB is primarily attributed to its ability to interact with various biomolecules and cellular pathways. Studies have indicated that DFMB may act as an inhibitor of certain enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and apoptosis.
Enzyme Inhibition
Research has demonstrated that DFMB exhibits inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling. For instance, one study reported that DFMB derivatives displayed significant inhibition against PTP1B, suggesting potential applications in managing insulin resistance and obesity-related conditions .
Anticancer Activity
DFMB has been investigated for its anticancer properties. In vitro studies revealed that DFMB can induce apoptosis in various cancer cell lines, including breast cancer cells. The compound was shown to activate caspases-3 and -7, which are essential for the apoptotic process .
Table 1: Summary of Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Caspase activation |
| HeLa (Cervical) | 4.8 | PTP inhibition |
| A549 (Lung) | 6.0 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, DFMB has shown antimicrobial properties. It exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests potential applications in developing antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Case Studies
- Inhibition of PTP1B : A study focused on the synthesis of DFMB derivatives showed that certain modifications enhanced their potency as PTP1B inhibitors by up to 17-fold compared to parent compounds. This highlights the importance of structural variations in optimizing biological activity .
- Apoptosis Induction in Cancer Cells : In a detailed examination of its mechanism, DFMB was found to significantly reduce cell viability in MDA-MB-231 cells through the activation of apoptotic pathways. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's efficacy as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
